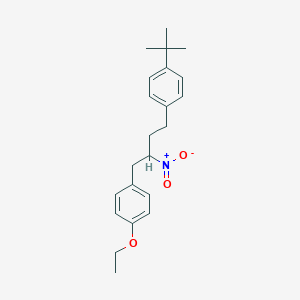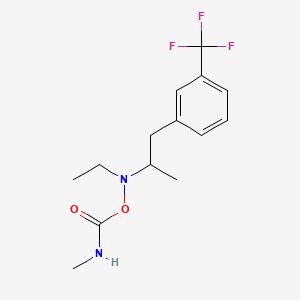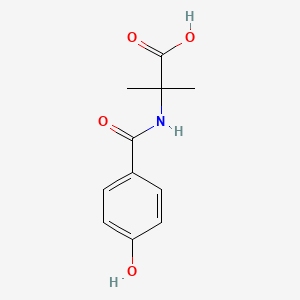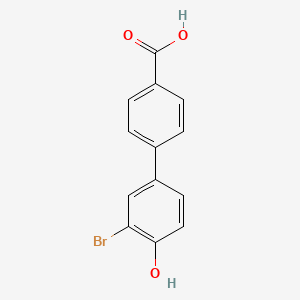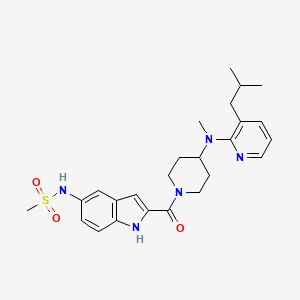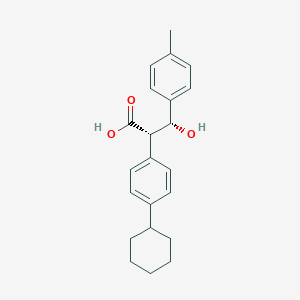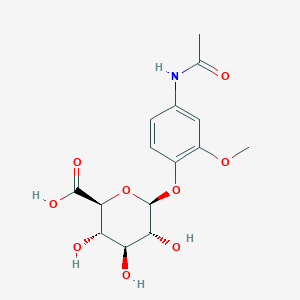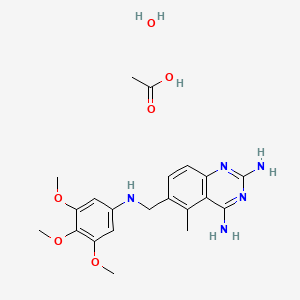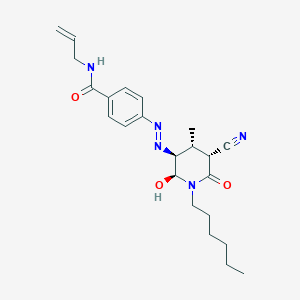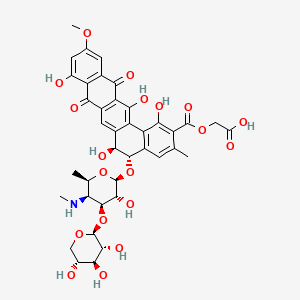
Ivabradine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivabradine hydrobromide is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current inhibitor that reduces the heart rate by selectively inhibiting the pacemaker current in the sinoatrial node. This compound is particularly beneficial for patients who cannot tolerate beta blockers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ivabradine hydrobromide typically starts from 3-(2-bromo-4,5-dimethoxy-phenyl)-propionitrile. The process involves several steps, including the reaction of iodopropyl-benzazepinone derivative with (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine, followed by hydrogenation to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure high yield and purity. The process includes crystallization and purification steps to obtain the compound in its desired crystalline form .
Analyse Chemischer Reaktionen
Types of Reactions
Ivabradine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ivabradine N-oxide, while reduction may yield this compound .
Wissenschaftliche Forschungsanwendungen
Ivabradine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of pacemaker current inhibition.
Biology: It is used to investigate the physiological effects of heart rate reduction.
Medicine: It is used in clinical trials to evaluate its efficacy in treating heart-related conditions.
Industry: It is used in the pharmaceutical industry for the production of heart rate-lowering medications
Wirkmechanismus
Ivabradine hydrobromide exerts its effects by selectively inhibiting the pacemaker current in the sinoatrial node. This inhibition slows the diastolic depolarization slope of sinoatrial node cells, thereby reducing the heart rate. The molecular targets involved include hyperpolarization-activated cyclic nucleotide-gated channels, which are responsible for the pacemaker current .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta blockers: These compounds also reduce heart rate but have different mechanisms of action and side effects.
Calcium channel blockers: These compounds reduce heart rate by inhibiting calcium influx into cardiac cells.
Uniqueness
Ivabradine hydrobromide is unique in its selective inhibition of the pacemaker current without affecting other ion channels. This selective action results in fewer side effects compared to beta blockers and calcium channel blockers .
Eigenschaften
CAS-Nummer |
1190604-70-6 |
|---|---|
Molekularformel |
C27H37BrN2O5 |
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrobromide |
InChI |
InChI=1S/C27H36N2O5.BrH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1 |
InChI-Schlüssel |
ZVSIMBFKBQCPEX-ZMBIFBSDSA-N |
Isomerische SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Br |
Kanonische SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



